1-(4-chlorobenzyl)-1H-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

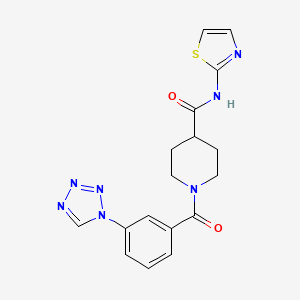

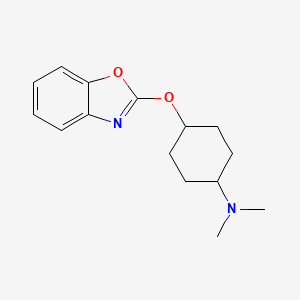

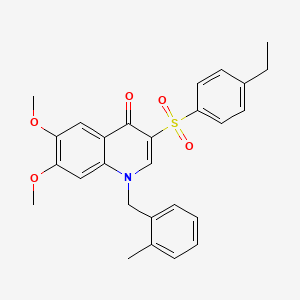

The compound 1-(4-chlorobenzyl)-1H-imidazole-2-thiol is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a thiol group in the molecule suggests potential reactivity with electrophiles and the ability to form coordination complexes with metals.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives involves the combination of 2-aminobenzimidazole, aldehyde, and β-dicarbonyl compound in the presence of thiamine hydrochloride as a catalyst in a water medium . Similarly, the synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was performed using a microwave-assisted method, which is known for reducing reaction times and improving yields . These methods highlight the versatility and adaptability of imidazole synthesis to different conditions and substrates.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using techniques such as X-ray diffraction (XRD). For example, the crystal structure of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was confirmed by XRD, revealing that the imidazole ring adopts a planar conformation . Additionally, the crystal structure of 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one showed that the imidazole ring is almost perpendicular to the phenyl ring, indicating the potential for diverse molecular geometries within this class of compounds .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide leads to the formation of different products depending on the oxidation conditions . Moreover, the reactivity of the thiol group in imidazole derivatives can lead to the formation of heterocyclic analogues, as demonstrated by the synthesis of N-substituted indole-2-thiols .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as chlorobenzyl groups can affect the compound's solubility, melting point, and stability. Quantum-chemical studies, including IR, NMR, and X-ray diffraction, provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the behavior of these compounds in different environments . Additionally, the study of molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties can reveal the potential applications of these compounds in various fields .

Applications De Recherche Scientifique

Antitumor Activities

Imidazole derivatives have been examined for their potential as antitumor agents. Research has identified several imidazole compounds, such as bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, which exhibit promising antitumor properties. Some of these compounds have advanced to preclinical testing, highlighting their significance in the search for new cancer therapies (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthesis and Biological Properties of Phosphorylated Derivatives

The synthesis and study of 4-phosphorylated derivatives of imidazoles have revealed their extensive chemical and biological properties. These derivatives demonstrate activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. The systematic study of these compounds has established their importance in both natural molecules and synthetic drugs, suggesting their potential in developing new therapeutic agents (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).

Antimicrobial Activities

Imidazoles are also known for their antimicrobial activities, serving as raw materials in pharmaceutical industries for manufacturing drugs like ketoconazole and clotrimazole. These compounds have shown effectiveness against a variety of microbial organisms, demonstrating their potential in developing new antimicrobial agents (2022).

Corrosion Inhibition

Imidazoline derivatives, closely related to imidazoles, are recognized for their effectiveness as corrosion inhibitors. These compounds form a protective layer on metal surfaces, significantly reducing corrosion rates. Their application spans across various industries, emphasizing their importance beyond pharmaceutical uses (Sriplai, N., & Sombatmankhong, K., 2023).

Mécanisme D'action

Target of Action

Many compounds with an imidazole ring, such as certain indole derivatives, have been found to bind with high affinity to multiple receptors . These targets can include enzymes, ion channels, and receptors, among others. The specific role of these targets can vary widely depending on the specific compound and the biological system in which it is active.

Mode of Action

The interaction of these compounds with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can result in changes to the target’s conformation and activity, which can then influence various biological processes .

Biochemical Pathways

The affected pathways can also vary widely. For example, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities can involve different biochemical pathways and have different downstream effects.

Result of Action

The molecular and cellular effects of a compound’s action can depend on its specific targets and mode of action. For example, some compounds might inhibit the activity of certain enzymes, leading to decreased production of a specific molecule within the cell .

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGVPCBVKFXEQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CNC2=S)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)

![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)

![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)